A Comprehensive Technical Guide to the PPC-1 Human Prostate Cancer Cell Line for Researchers
A Comprehensive Technical Guide to the PPC-1 Human Prostate Cancer Cell Line for Researchers
Disclaimer: The user's request for the "mechanism of action of Ppc-1" suggests a possible misunderstanding. PPC-1 is not a drug or a therapeutic agent but a human prostate cancer cell line. Therefore, it does not have a "mechanism of action" in the traditional sense. This guide provides a detailed technical overview of the PPC-1 cell line, including its origin, molecular characteristics, key signaling pathways, and its application in preclinical research, to serve as a valuable resource for scientists and drug development professionals.
Introduction to the PPC-1 Cell Line
The PPC-1 cell line was initially reported as being established from a primary prostatic adenocarcinoma. However, subsequent molecular analyses, including DNA profiling, have demonstrated that PPC-1 is a derivative of the well-established PC-3 human prostate cancer cell line[1]. Therefore, for research purposes, the characteristics and behavior of PPC-1 can be considered largely identical to those of PC-3.
The PC-3 cell line was established from a bone metastasis of a grade IV prostatic adenocarcinoma in a 62-year-old Caucasian male. These cells are widely used as a model for advanced, androgen-independent prostate cancer.
Key Features:
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Androgen Independent: PPC-1/PC-3 cells do not express a functional androgen receptor (AR), making them a suitable model for studying castration-resistant prostate cancer (CRPC)[1][2][3]. While some studies have detected low levels of AR mRNA and protein, these cells are generally considered unresponsive to androgens[1][4].
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High Metastatic Potential: Originating from a metastatic site, these cells exhibit a high potential for metastasis in preclinical models[5].
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Genetic Profile: PPC-1/PC-3 cells are known to have a homozygous deletion of the PTEN tumor suppressor gene and a mutation in the TP53 gene, both of which are common in advanced prostate cancer[1][6][7].
Quantitative Data
The following tables summarize key quantitative parameters of the PPC-1/PC-3 cell line, which are essential for experimental design and data interpretation.
Table 1: Growth and Migration Characteristics
| Parameter | Value | Notes |
| Doubling Time | ~25-30 hours | Can vary depending on culture conditions. A docetaxel-resistant subline (PC-3/DTX) showed a slightly longer doubling time of approximately 28.87 hours compared to the parental 25.34 hours[8]. |
| Migration Rate | Variable | Highly dependent on the assay used (e.g., wound healing, transwell). Treatment with agents like Galectin-3 can influence migration rates[9][10][11][12]. |
Table 2: Chemosensitivity (IC50 Values)
| Compound | IC50 Value | Cell Line | Exposure Time |
| Docetaxel | 3.72 nM | PC-3 | 48 hours[13] |
| Docetaxel | 4.75 nM | PC-3 | 72 hours[8] |
| Docetaxel | 55.77 nM | PC-3 | Not specified[14] |
| Docetaxel | 117 nM | PC-3 | Not specified[15] |
| Doxorubicin | 908 nM | PC-3 | 72 hours[16] |
| Stearidonic Acid (SDA) | 110.6 µM | PC-3 | Not specified[15] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, such as cell density and assay duration.
Core Signaling Pathways
The phenotype of PPC-1/PC-3 cells is driven by several key signaling pathways that are constitutively active or dysregulated due to their genetic background.
PI3K/Akt/mTOR Pathway
The loss of the PTEN tumor suppressor gene in PPC-1/PC-3 cells leads to the constitutive activation of the PI3K/Akt/mTOR pathway. PTEN normally functions as a phosphatase that dephosphorylates PIP3 to PIP2, thereby inhibiting PI3K signaling. In the absence of functional PTEN, elevated levels of PIP3 lead to the continuous activation of Akt, which in turn promotes cell survival, proliferation, and growth by phosphorylating a multitude of downstream targets.
Caption: PI3K/Akt/mTOR pathway in PPC-1/PC-3 cells.
TP53 Pathway
PPC-1/PC-3 cells possess a mutated, non-functional p53 protein[1]. The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, wild-type p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable. The loss of functional p53 in these cells contributes to genomic instability and resistance to apoptosis, promoting uncontrolled cell proliferation.
Caption: Disrupted p53 pathway in PPC-1/PC-3 cells.
Experimental Protocols
The following are detailed protocols for common experiments performed using the PPC-1/PC-3 cell line.
Cell Culture and Maintenance
Materials:
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F-12K Medium (e.g., ATCC 30-2004)
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Fetal Bovine Serum (FBS), heat-inactivated
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Penicillin-Streptomycin solution (10,000 U/mL)
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0.25% (w/v) Trypsin-EDTA solution
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Phosphate-Buffered Saline (PBS), sterile
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T-75 cell culture flasks
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Humidified incubator (37°C, 5% CO2)
Protocol:
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Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Thawing: Thaw a cryopreserved vial of PPC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.
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Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
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Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator.
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Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
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Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette to create a single-cell suspension.
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Splitting: Transfer an appropriate volume of the cell suspension to new flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:8 is recommended.
Caption: Workflow for PPC-1/PC-3 cell culture.
Western Blotting for Protein Expression Analysis
Materials:
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer (4x)
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SDS-PAGE gels and running buffer
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PVDF membrane and transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary and HRP-conjugated secondary antibodies
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ECL detection reagent
Protocol:
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Cell Lysis: Culture PPC-1/PC-3 cells to ~80% confluency in a 100 mm dish. Place the dish on ice, wash cells twice with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
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Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
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Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
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Sample Preparation: Mix the cell lysate with Laemmli buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Detection: Wash the membrane as in step 8. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Transwell Migration Assay
Materials:
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24-well plate with 8.0 µm pore size Transwell inserts
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Serum-free F-12K medium
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Complete F-12K medium with 10% FBS (as chemoattractant)
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Cotton swabs
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Methanol for fixation
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Crystal violet staining solution
Protocol:
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Cell Preparation: Culture PPC-1/PC-3 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
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Assay Setup: Add 600 µL of complete medium with 10% FBS to the lower chamber of the 24-well plate.
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Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
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Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
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Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
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Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
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Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Subcutaneous Xenograft Model in Nude Mice
Materials:
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Athymic nude mice (4-6 weeks old, male)
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PPC-1/PC-3 cells in logarithmic growth phase
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Sterile PBS or serum-free medium
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Matrigel (optional, but recommended)
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1 mL syringes with 25-27 gauge needles
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Digital calipers
Protocol:
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Cell Preparation: Harvest PPC-1/PC-3 cells and wash them twice with sterile PBS. Resuspend the cells in PBS or serum-free medium at a concentration of 2.5 x 10^7 cells/mL.
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Matrigel Mixture (Optional): On ice, mix the cell suspension 1:1 with Matrigel to a final concentration of 1.25 x 10^7 cells/mL. Keep the mixture on ice.
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Injection: Anesthetize the mice. Inject 200 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the flank of each mouse.
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Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume twice a week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Endpoint: The experiment is typically terminated when tumors reach a predetermined size (e.g., 1000-1500 mm³) or when the mice show signs of distress, in accordance with institutional animal care and use guidelines.
Conclusion
The PPC-1 cell line, a derivative of PC-3, serves as a critical preclinical model for advanced, androgen-independent prostate cancer. Its well-defined molecular characteristics, including PTEN and TP53 mutations, make it an invaluable tool for studying the molecular mechanisms of prostate cancer progression and for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational resource for researchers utilizing the PPC-1 cell line, offering key data and detailed protocols to facilitate robust and reproducible experimental outcomes.
References
- 1. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable expression of full length human androgen receptor in PC-3 prostate cancer cells enhances sensitivity to retinoic acid but not to 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-3 Overrides PTRF/Cavin-1 Reduction of PC3 Prostate Cancer Cell Migration | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. The Combination of Omega-3 Stearidonic Acid and Docetaxel Enhances Cell Death over Docetaxel Alone in Human Prostate Cancer Cells [jcancer.org]
- 16. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
